molecular formula C8H9Cl B1217518 2-Chloro-p-xylene CAS No. 95-72-7

2-Chloro-p-xylene

Cat. No. B1217518
CAS RN: 95-72-7
M. Wt: 140.61 g/mol
InChI Key: KZNRNQGTVRTDPN-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Chloro-p-xylene, as a derivative of p-xylene, shares similar synthetic pathways with its parent compound and its halogenated derivatives. The study on the vibrational, electronic, spectroscopic properties, and NBO analysis of p-xylene and its halogen derivatives, including 3,6-dichloro-p-xylene, suggests that the synthesis of these compounds involves halogenation reactions where chlorine atoms are introduced into the p-xylene molecule. The presence of chlorine significantly affects the compound's stability and reactivity, with chlorinated derivatives showing increased stability compared to the parent p-xylene (Bisong et al., 2020).

Molecular Structure Analysis The molecular structure of p-xylene and its derivatives, including those with chlorine substitutions, has been extensively studied. Electron diffraction analysis has been used to determine the small changes in ring geometry caused by methyl substituents in p-xylene. For chlorinated derivatives, similar analytical methods can elucidate how chlorine substitution affects bond lengths, angles, and overall molecular geometry (Domenicano et al., 1979).

Chemical Reactions and Properties Chlorination reactions of p-xylene lead to the formation of chlorinated derivatives, such as 2-chloro-p-xylene. These reactions are influenced by various factors, including reaction medium and catalysts, and can proceed through addition-elimination mechanisms. The presence of chlorine atoms in the molecule significantly alters its chemical reactivity and stability, making it a subject of interest for various chemical applications (Bermejo et al., 1984).

Physical Properties Analysis The introduction of chlorine atoms into p-xylene affects its physical properties, including crystalline structure and solubility. Studies on poly-p-xylylene show how chlorination stabilizes its crystalline structure and modifies physical properties such as d-spacing and crystallinity. This has implications for the material's applicability in various industries (Kahouli et al., 2012).

Chemical Properties Analysis The chemical properties of 2-chloro-p-xylene, such as reactivity and stability, are closely related to its molecular structure and the effects of chlorine substitution. The analysis of vibrational energy distribution and natural bond orbital (NBO) provides insights into the compound's reactivity patterns and stability. Chlorine substitution increases molecular stability by enhancing intramolecular hyperconjugative interactions and the electron-donating ability of the molecule (Bisong et al., 2020).

Scientific Research Applications

1. Plasma Gas Phase Chemistry

  • Application Summary: 2-Chloro-p-xylene is used in plasma gas phase chemistry studies. It is specifically examined in a discharge using Fourier-Transform Infrared Spectroscopy .
  • Methods of Application: The study makes use of a WISE probe to measure electron temperature and density under the same conditions. An e-beam probe is also used to examine exhaust gas chemistry .

2. Polymerization of Chloro-p-xylylenes

  • Application Summary: 2-Chloro-p-xylene is used in the polymerization of chloro-p-xylylenes. This process is studied using quantum-chemical methods .
  • Methods of Application: The polymerization reactions of different chloro-derivatives of p-xylylene were modeled by means of the DFT method with hybrid correlation functionals (B3LYP and PBE0) and, for comparison, by means of the Hartree Fock methods .
  • Results or Outcomes: The study provides insights into the reactivity of p-xylylenes with chlorine atoms as terminal aliphatic substituents. It reveals a new access path for parylenes’ in situ functionalization .

3. Surface Modification of Polydimethylsiloxane

  • Application Summary: 2-Chloro-p-xylene (Parylene-C, ParC) is used for modulating the self-assembly of ECM (type-I collagen) microenvironment and cellular topography of human hepatocarcinoma (HepG2) and Human umbilical vascular endothelial (HUVEC) cells while coated on a polydimethylsiloxane (PDMS) substratum .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes: The study demonstrates the suitability of poly-chloro-p-xylene for surface modification of polydimethylsiloxane .

4. Copolymerization with Various Vinyl Monomers

  • Application Summary: 2-Chloro-p-xylene can copolymerize with various vinyl monomers, such as styrene and others .
  • Methods of Application: The polymerization reactions of different chloro-derivatives of p-xylylene were modeled by means of the DFT method with hybrid correlation functionals (B3LYP and PBE0) and, for comparison, by means of the Hartree Fock methods .
  • Results or Outcomes: The study reveals that the polymerization of 2-chloro-p-xylylene (leading to parylene C) as well as of 2,5-dichloro-p-xylylene (leading to parylene D) remain equally difficult in copolymerization and the kinetic activation barriers are very similar to those of p-xylylene in its polymerization .

5. Formation of Reactive Coatings

  • Application Summary: 2-Chloro-p-xylene is used in the formation of reactive coatings. This can be achieved by the introduction of functional groups that are able to react in polymer analogous reactions .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes: The study provides an overview of the opportunities that especially functionalized PPXs made by CVD provide .

6. Microfluidics and Micro Total Analysis System Applications

  • Application Summary: Parylene-C, which is derived from 2-Chloro-p-xylene, has been widely used as a biocompatible material for microfluidics and micro total analysis system (μTAS) applications .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes: The study demonstrates the suitability of poly-chloro-p-xylene for these applications .

7. Dielectric Applications

  • Application Summary: Poly(chloro-p-xylene) or Parylene-C, derived from 2-Chloro-p-xylene, is used in dielectric applications. It is particularly attractive for these applications as well as biomedical applications .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes: The study investigates the dielectric properties of Parylene-C thin films to form laminar composites with oxide thin films for high energy density pulsed power capacitors .

8. Copolymerization with Styrene

  • Application Summary: 2-Chloro-p-xylene can copolymerize with styrene . Substitution of terminal hydrogen atoms by chlorine atoms reduces reactivity dramatically .
  • Methods of Application: The polymerization reactions of different chloro-derivatives of p-xylylene were modeled by means of the DFT method with hybrid correlation functionals (B3LYP and PBE0) and, for comparison, by means of the Hartree Fock methods .
  • Results or Outcomes: The study reveals that 7,7,8,8-tetrachloro-p-xylylene is more reactive than 2,5,7,7,8,8-hexachloro-p-xylylene .

9. Passivation Barrier

  • Application Summary: Parylene-C, derived from 2-Chloro-p-xylene, is utilized as a passivation barrier protecting devices from the environment such as chemicals or electric field .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes: The study provides an overview of the common applications of parylene where the electrical insulation and chemical stability as well as biocompatibility play an important role .

Safety And Hazards

2-Chloro-p-xylene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

2-chloro-1,4-dimethylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9Cl/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNRNQGTVRTDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26283-41-0
Record name Poly(chloro-p-xylene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26283-41-0
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DSSTOX Substance ID

DTXSID9059125
Record name Benzene, 2-chloro-1,4-dimethyl-
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Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-p-xylene

CAS RN

95-72-7, 57030-73-6
Record name Chloro-p-xylene
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Record name 2-Chloro-p-xylene
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Record name p-Xylene, monochloro derivative
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Record name 2-Chloro-p-xylene
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Record name Benzene, 2-chloro-1,4-dimethyl-
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Record name 2-chloro-p-xylene
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Record name p-xylene, monochloro derivative
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Record name 2-CHLORO-P-XYLENE
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Synthesis routes and methods I

Procedure details

A mixture of 2.3 g (0.02 mole) of methanesulfonyl chloride, 20 ml (0.16 mole) of p-xylene, and 3.1 g (0.023 mole) of AlCl3 was stirred for one hour at 25° C. The product was worked up as described above in Example 1. 2,5-dimethylchlorobenzene was obtained in a 70% yield. NMR and VPC analysis of the crude product showed the presence of less than 1% of 2,5-dimethylphenyl methyl sulfone.
Quantity
2.3 g
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reactant
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Quantity
20 mL
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Quantity
3.1 g
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The use of sulfonyl fluorides, instead of sulfonyl chlorides, is essential to the process of the present invention. While not wishing to be bound by theoretical considerations, it appears that when alkyl sulfonyl chlorides react with aromatic hydrocarbons in the presence of aluminum chloride, the major reaction which occurs is chlorination, not sulfonylation, of the aromatic compound. For example, the reaction of p-xylene with methanesulfonyl chloride in the presence of aluminum chloride gave a 70% yield of 2,5-dimethylchlorobenzene and less than 1% yield of 2,5-dimethylphenyl methyl sulfone, as shown below: ##STR3## The corresponding chlorination reaction was found to occur with toluene, xylenes, and mesitylene, often to the virtual exclusion of sulfonylation. This undesired chlorination reaction accounts for the low yields previously reported in attempted alkyl sulfonyl chloride Friedel-Crafts reactions.
Quantity
0 (± 1) mol
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[Compound]
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sulfonyl fluorides
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Name
sulfonyl chlorides
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Name
alkyl sulfonyl chlorides
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Name
aromatic hydrocarbons
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aromatic compound
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-p-xylene
Reactant of Route 2
Reactant of Route 2
2-Chloro-p-xylene
Reactant of Route 3
2-Chloro-p-xylene
Reactant of Route 4
2-Chloro-p-xylene
Reactant of Route 5
2-Chloro-p-xylene
Reactant of Route 6
2-Chloro-p-xylene

Citations

For This Compound
164
Citations
FP Rigas - International Journal of Chemical Kinetics, 2022 - Wiley Online Library
… The rate ratios found for monochloro-p-xylene (2-chloro-p-xylene), dichloro-p-xylene (the sum of 2,3-dichloro-p-xylene and 2,5-dichloro-p-xylene), trichloro-p-xylene (2,3,5-trichloro-p-…
Number of citations: 1 onlinelibrary.wiley.com
FP Rigas - International Journal of Chemical Kinetics, 2022 - Wiley Online Library
… The ratios found for monochloro-p-xylene (2-chloro-p-xylene), dichloro-p-xylene (the sum of 2,3-dichloro-p-xylene and 2,5-dichloro-p-xylene), trichloro-p-xylene (2,3,5-trichloro-p-xylene)…
Number of citations: 2 onlinelibrary.wiley.com
M Anbukulandainathan, K Kulangiappar… - Bulletin of …, 2000 - cecri.csircentral.net
… of p-xylene in two phase electrolysis under galvanostatic condition using TSIA as anode in a divided cell at 278 K and stirring of electrolyte at 300 rpm rate give 68% 2-chloro-p-xylene …
Number of citations: 2 cecri.csircentral.net
M Govindarajan, M Karabacak - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
In this work, the vibrational spectral analysis was carried out by using FT-Raman and FT-IR spectroscopy in the range 100–4000cm −1 and 400–4000cm −1 respectively, for the title …
Number of citations: 11 www.sciencedirect.com
FP Rigas - Chemical Engineering Science, 2023 - Elsevier
… of p-xylene, that is 2-chloro-p-xylene. To reach the goal the … The degrees of conversion of p-xylene to 2-chloro-p-xylene … Degrees of conversion of p-xylene to 2-chloro-p-xylene at 70 …
Number of citations: 2 www.sciencedirect.com
EA Voudrias, M Reinhard - Environmental science & technology, 1988 - ACS Publications
Cl or Br) were found to agree with those computedfrom a system of simultaneous mass balance, equilibrium, and rate equations by using available thermodynamic and kinetic constants…
Number of citations: 30 pubs.acs.org
H Namgoong, W Lee - Journal of the Korean Magnetic Resonance …, 1998 - koreascience.kr
… information related to the internal rotation of methyl group itself Toward this end we have measured methyl carbon-13 spin-rotational relaxation rate in toluene and 2-chloro-p-xylene …
Number of citations: 1 koreascience.kr
ICE Raygoza - 2012 - search.proquest.com
… However, to the best of our knowledge there are no studies of the mechanisms involved in the plasma polymerization of 2-chloro-p-xylene, a precursor to parylene C. Further, this liquid …
Number of citations: 0 search.proquest.com
HG Gilch - Journal of Polymer Science Part A‐1: Polymer …, 1966 - Wiley Online Library
… (cP - 1.4 v.) and a,a’-dibromo-2-chlorop-xylene (cp - 1.2 v.); poly-~,a,a’,a’-tetrachloro-p-xylylene … of poly-2-chloro-p-xylylene prepared from cr,~’-dibromo-2-chloro-p-xylene was 0.78, that …
Number of citations: 40 onlinelibrary.wiley.com
LA Errede, M Szwarc - Quarterly Reviews, Chemical Society, 1958 - pubs.rsc.org
THE development of quantum chemistry created considerable interest in hypothetical compounds, and numerous calculations were made to predict the stabilities and properties of such …
Number of citations: 173 pubs.rsc.org

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